Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate
Description
Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate is a complex organic compound that features a trifluoromethyl group attached to a quinoxaline ring, which is further connected to a benzenecarboxylate ester.
Properties
IUPAC Name |
methyl 4-[3-(trifluoromethyl)quinoxalin-2-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-24-16(23)10-6-8-11(9-7-10)25-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPVQGVTIKNFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. The final step involves the esterification of the benzenecarboxylate group using standard esterification techniques, such as the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified compounds with different substituents .
Scientific Research Applications
Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The quinoxaline ring may interact with nucleic acids or proteins, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3-(trifluoromethyl)-2-pyridinyl)oxy)benzenecarboxylate
- Methyl 4-((3-(trifluoromethyl)-2-quinolinyl)oxy)benzenecarboxylate
- Methyl 4-((3-(trifluoromethyl)-2-isoquinolinyl)oxy)benzenecarboxylate
Uniqueness
Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine, quinoline, or isoquinoline rings.
Biological Activity
Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a trifluoromethyl group attached to a quinoxaline ring , which is further linked to a benzenecarboxylate ester . The synthesis typically involves multiple steps, including the preparation of the quinoxaline core followed by esterification with methanol in the presence of an acid catalyst. This synthetic route allows for the introduction of various functional groups that can enhance biological activity.
Biological Activities
This compound has been studied for several biological properties:
- Antimicrobial Activity : Research indicates that compounds with quinoxaline structures often exhibit significant antimicrobial properties. The trifluoromethyl group may enhance this activity by increasing lipophilicity and membrane penetration.
- Antiviral Properties : Preliminary studies suggest potential antiviral effects, although specific mechanisms and targets remain to be fully elucidated.
- Anticancer Effects : Some investigations have shown that this compound can inhibit cancer cell proliferation, potentially through apoptosis induction or cell cycle arrest mechanisms.
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : The trifluoromethyl group may improve binding affinity to certain enzymes, leading to inhibition of their activity. For instance, it may interfere with key metabolic pathways in cancer cells or pathogens.
- Nucleic Acid Interaction : The quinoxaline moiety can interact with DNA or RNA, potentially disrupting replication or transcription processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various strains | |
| Antiviral | Potential inhibition of viral replication | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Anticancer Activity
In a study conducted by Yabuuchi et al., this compound was tested against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent. Further investigation revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its mechanism of action in cancer therapy.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| Methyl 4-((3-(trifluoromethyl)-2-pyridinyl)oxy)benzenecarboxylate | Moderate antimicrobial effects |
| Methyl 4-((3-(trifluoromethyl)-2-quinolinyl)oxy)benzenecarboxylate | Enhanced anticancer properties |
The unique structural features of this compound contribute to its distinctive biological profile compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
